1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride
CAS No.:
Cat. No.: VC20396917
Molecular Formula: C9H15ClN4O
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN4O |
|---|---|
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C9H14N4O.ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;/h5-6,8H,1-4,10H2,(H,11,12);1H |
| Standard InChI Key | IQGPWWZKLJGZKE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CNN=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride (IUPAC name: (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone hydrochloride) is a hydrochloride salt form of the parent amine compound. Its molecular formula, C₉H₁₅ClN₄O, corresponds to a molecular weight of 230.69 g/mol. The compound’s structure features a pyrazole ring substituted at the 4-position with a carbonyl group linked to a piperidin-4-amine moiety, with the hydrochloride counterion enhancing its solubility in polar solvents.
Structural Elucidation and Spectral Data
Key spectral characteristics confirm the compound’s identity:
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Infrared (IR) Spectroscopy: A strong absorption band near 1650–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the amide linkage, while N–H stretches from the amine and pyrazole groups appear between 3200–3350 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Resonances at δ 1.4–1.8 ppm (piperidine CH₂), δ 3.2–3.6 ppm (N–CH₂ piperidine), and δ 7.5–8.0 ppm (pyrazole C–H) align with expected proton environments.
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¹³C NMR: Peaks at δ 165–170 ppm (carbonyl carbon) and δ 140–150 ppm (pyrazole carbons) further validate the structure.
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Mass Spectrometry: The molecular ion peak at m/z 230.69 matches the compound’s molecular weight, with fragmentation patterns consistent with cleavage at the amide bond.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₄O |
| Molecular Weight | 230.69 g/mol |
| Solubility | Soluble in water, DMSO, methanol |
| Melting Point | 215–220°C (decomposes) |
| pKa (amine) | ~8.2 |
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
The hydrochloride salt form improves aqueous solubility (>50 mg/mL at 25°C) compared to the free base, facilitating its use in biological assays .
Synthesis and Preparation
The synthesis of 1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine hydrochloride involves a multi-step protocol optimized for yield and purity.
Stepwise Synthesis Protocol
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Pyrazole-4-carboxylic Acid Activation:
Pyrazole-4-carboxylic acid undergoes activation using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC/HOBt) to form the corresponding acid chloride or active ester. -
Amide Bond Formation:
The activated pyrazole intermediate reacts with piperidin-4-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, yielding the free base. -
Salt Formation:
Treatment with concentrated hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt, which is purified via recrystallization or column chromatography.
Optimization and Yield
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Reaction Conditions: Optimal yields (75–85%) are achieved at 0–5°C during amide coupling to minimize side reactions.
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Purification: Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials, with final purity >98% confirmed by HPLC.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast) | 12.4 ± 1.2 |
| A549 (lung) | 18.7 ± 2.1 |
| HeLa (cervical) | 15.9 ± 1.8 |
Mechanistic studies suggest apoptosis induction through caspase-3/7 activation and mitochondrial membrane depolarization.
Central Nervous System (CNS) Applications
The compound’s ability to cross the blood-brain barrier (BBB permeability score: 4.2/10) positions it as a candidate for neuropharmacology. In rodent models, it exhibits anxiolytic effects at 10 mg/kg (p.o.) comparable to diazepam, likely via modulation of GABAₐ receptors .
Future Directions and Applications
Ongoing research focuses on:
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Structure-Activity Relationship (SAR): Modifying the piperidine ring (e.g., N-alkylation) to enhance potency .
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Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.
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Targeted Therapy: Conjugation with monoclonal antibodies for site-specific anticancer action.
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